molecular formula C16H17ClN6O B7562304 3-[1-(2-amino-6-chloropyrimidin-4-yl)piperidin-4-yl]-1H-benzimidazol-2-one

3-[1-(2-amino-6-chloropyrimidin-4-yl)piperidin-4-yl]-1H-benzimidazol-2-one

Cat. No. B7562304
M. Wt: 344.80 g/mol
InChI Key: FHKSGXDJRWJBNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(2-amino-6-chloropyrimidin-4-yl)piperidin-4-yl]-1H-benzimidazol-2-one, also known as BIX-01294, is a small molecule inhibitor of histone methyltransferase G9a. G9a is involved in the regulation of gene expression through histone methylation, and its inhibition has been shown to have potential therapeutic uses in several diseases.

Scientific Research Applications

3-[1-(2-amino-6-chloropyrimidin-4-yl)piperidin-4-yl]-1H-benzimidazol-2-one has been extensively studied for its potential therapeutic uses in various diseases, including cancer, cardiovascular diseases, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In cardiovascular research, this compound has been shown to improve cardiac function and reduce myocardial infarction size. In neurological research, this compound has been shown to improve memory and cognitive function in animal models of Alzheimer's disease.

Mechanism of Action

3-[1-(2-amino-6-chloropyrimidin-4-yl)piperidin-4-yl]-1H-benzimidazol-2-one inhibits G9a, a histone methyltransferase that catalyzes the methylation of lysine 9 on histone H3. This methylation is associated with gene silencing and is involved in the regulation of gene expression. By inhibiting G9a, this compound reduces the methylation of histone H3, leading to the activation of genes that are normally silenced. This mechanism of action has been shown to have potential therapeutic uses in several diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis and cell cycle arrest by inhibiting the expression of genes that promote cell survival and proliferation. In cardiovascular cells, this compound improves cardiac function by reducing oxidative stress and inflammation. In neurological cells, this compound improves memory and cognitive function by increasing the expression of genes that are involved in synaptic plasticity and learning.

Advantages and Limitations for Lab Experiments

3-[1-(2-amino-6-chloropyrimidin-4-yl)piperidin-4-yl]-1H-benzimidazol-2-one has several advantages for lab experiments, including its high purity and specificity for G9a. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations should be taken into consideration when designing experiments with this compound.

Future Directions

There are several future directions for the research and development of 3-[1-(2-amino-6-chloropyrimidin-4-yl)piperidin-4-yl]-1H-benzimidazol-2-one. First, the optimization of the synthesis process to improve the yield and purity of this compound could lead to more efficient and cost-effective production. Second, the development of new analogs of this compound with improved solubility and specificity for G9a could lead to more effective therapeutic agents. Third, the investigation of the potential therapeutic uses of this compound in other diseases, such as autoimmune diseases and metabolic disorders, could expand its clinical applications. Finally, the elucidation of the molecular mechanisms underlying the effects of this compound could lead to a better understanding of the regulation of gene expression and the development of new therapeutic strategies.

Synthesis Methods

The synthesis of 3-[1-(2-amino-6-chloropyrimidin-4-yl)piperidin-4-yl]-1H-benzimidazol-2-one involves several steps, including the reaction of 2-amino-6-chloropyrimidine-4-carboxylic acid with piperidine, followed by the reaction of the resulting compound with 2-aminobenzimidazole. The final product is obtained through purification by column chromatography. The synthesis process has been optimized to yield high purity and high yield of this compound.

properties

IUPAC Name

3-[1-(2-amino-6-chloropyrimidin-4-yl)piperidin-4-yl]-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN6O/c17-13-9-14(21-15(18)20-13)22-7-5-10(6-8-22)23-12-4-2-1-3-11(12)19-16(23)24/h1-4,9-10H,5-8H2,(H,19,24)(H2,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKSGXDJRWJBNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)C4=CC(=NC(=N4)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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